molecular formula C12H13N3 B13200667 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13200667
M. Wt: 199.25 g/mol
InChI Key: PKJBZGLJKAYQKE-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of pyrazole and tetrahydroquinoline

Preparation Methods

The synthesis of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of pyrazole derivatives with tetrahydroquinoline precursors. One common method includes the reaction of pyrazole-4-carbaldehydes with tetrahydroquinoline in the presence of a catalyst such as chloro(trimethyl)silane under specific conditions (e.g., pyridine, 90°C, ambient air) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Scientific Research Applications

2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s pyrazole moiety can interact with protein active sites, while the tetrahydroquinoline ring enhances its binding affinity and specificity .

Comparison with Similar Compounds

2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H13N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-4,7-8,12,15H,5-6H2,(H,13,14)

InChI Key

PKJBZGLJKAYQKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC1C3=CNN=C3

Origin of Product

United States

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